

# An In-depth Technical Guide to the Physicochemical Properties of MMV665852

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## Compound of Interest

Compound Name: MMV665852

Cat. No.: B1677363

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## Introduction

**MMV665852**, also known by its chemical name 1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea, is a promising N,N'-diarylurea compound that has demonstrated significant in vitro activity against *Schistosoma mansoni*, the parasite responsible for schistosomiasis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **MMV665852**, detailed experimental protocols for their determination, and a proposed workflow for elucidating its mechanism of action.

## Physicochemical Properties

A summary of the key physicochemical properties of **MMV665852** is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding further drug development efforts.

Property	Value	Source
IUPAC Name	1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea	PubChem[3]
CAS Number	370-50-3	LookChem[4]
Molecular Formula	C <sub>15</sub> H <sub>8</sub> Cl <sub>2</sub> F <sub>6</sub> N <sub>2</sub> O	PubChem[3]
Molecular Weight	417.1 g/mol	PubChem[3]
Melting Point	231-232 °C	LookChem[4]
Calculated logP (XLogP3)	6.2	PubChem[3]
Hydrogen Bond Donor Count	2	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]
Topological Polar Surface Area	41.1 Å <sup>2</sup>	PubChem[3]
Aqueous Solubility	Low (experimental value not reported)	[5]
pKa	12.34 ± 0.70 (Predicted)	LookChem[4]

## Experimental Protocols

Detailed methodologies for determining key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds like **MMV665852** are outlined below.

### Kinetic Aqueous Solubility Assay

This assay is a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical parameter for assessing its potential oral bioavailability.

Materials:

- Test compound (**MMV665852**)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-compatible)
- Plate shaker
- Centrifuge with plate rotor
- UV/Vis microplate reader

#### Procedure:

- Prepare a 10 mM stock solution of **MMV665852** in DMSO.
- In a 96-well plate, add 198  $\mu$ L of PBS (pH 7.4) to each well.
- Add 2  $\mu$ L of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100  $\mu$ M in 1% DMSO.
- Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
- After incubation, centrifuge the plate at high speed to pellet any precipitate.
- Carefully transfer the supernatant to a new UV-compatible 96-well plate.
- Measure the UV absorbance of the supernatant at a predetermined wavelength maximum for **MMV665852**.
- Calculate the solubility by comparing the absorbance to a standard curve of the compound prepared in a solvent where it is freely soluble.

## Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based in vitro model used to predict the passive permeability of a compound across the gastrointestinal tract.

#### Materials:

- PAMPA plate system (donor and acceptor plates)
- Artificial membrane solution (e.g., 2% lecithin in dodecane)
- Test compound (**MMV665852**)
- PBS, pH 7.4
- Acceptor sink buffer (containing a solubility enhancer if necessary)
- LC-MS/MS or UV/Vis plate reader

Procedure:

- Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
- Fill the acceptor wells with the acceptor sink buffer.
- Prepare the donor solution by dissolving **MMV665852** in PBS (pH 7.4) at a known concentration.
- Add the donor solution to the donor wells.
- Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
- After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV/Vis spectroscopy.
- The effective permeability coefficient (Pe) is calculated using the following formula:

$$Pe = (-\ln(1 - CA/C_{equ})) * (VD * VA) / ((VD + VA) * A * t)$$

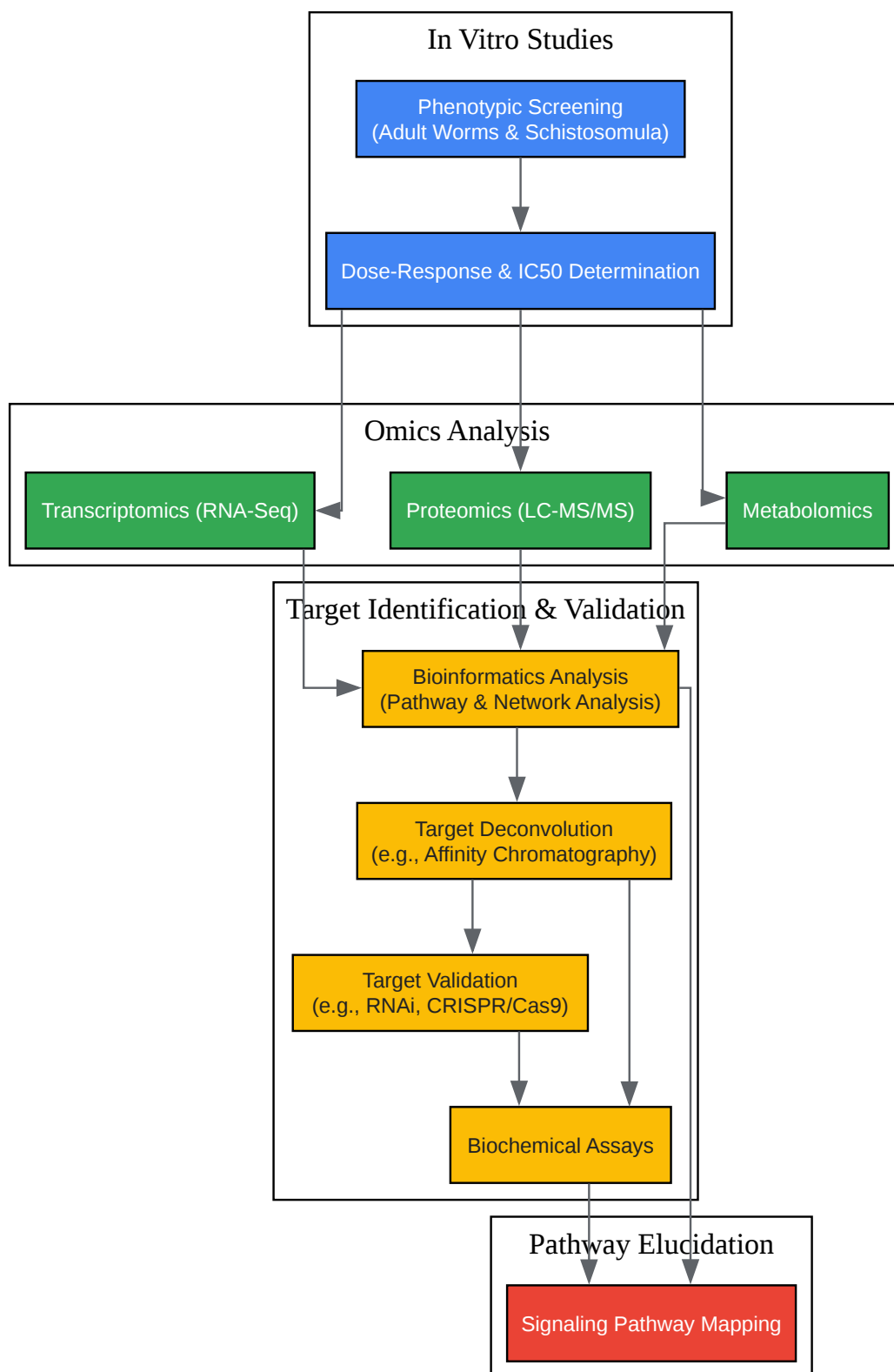
Where:

- CA is the concentration in the acceptor well

- $C_{eq}$  is the equilibrium concentration
- $V_D$  is the volume of the donor well
- $V_A$  is the volume of the acceptor well
- $A$  is the filter area
- $t$  is the incubation time

## Elucidating the Mechanism of Action: A Proposed Workflow

The precise molecular target and signaling pathway of **MMV665852** in *Schistosoma mansoni* have not yet been fully elucidated. The following workflow outlines a rational approach to investigate its mechanism of action, leveraging modern systems biology techniques.



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Proposed workflow for elucidating the mechanism of action of **MMV665852**.

This workflow begins with the confirmation of the antischistosomal phenotype and determination of the potency of **MMV665852**. Subsequently, unbiased "omics" approaches, including transcriptomics, proteomics, and metabolomics, are employed to identify global changes in the parasite upon drug treatment. Bioinformatic analysis of these datasets will help to generate hypotheses about the affected biological pathways and potential molecular targets. These hypotheses can then be tested through target deconvolution techniques and validated using genetic tools like RNA interference (RNAi) or CRISPR/Cas9, ultimately leading to the mapping of the specific signaling pathway.

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